molecular formula C12H13NO4S B1318543 1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone CAS No. 919751-89-6

1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone

Cat. No. B1318543
CAS RN: 919751-89-6
M. Wt: 267.3 g/mol
InChI Key: LRHMRKQEBZKXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone” is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Molecular Structure Analysis

The molecular formula of this compound is C20H19NO5S . It has an average mass of 385.434 Da and a monoisotopic mass of 385.098389 Da .

Scientific Research Applications

Pancreatic β-Cells KATP-Channel Openers

This compound has been evaluated for its potential as a pancreatic β-cells KATP-channel opener . These channels play a crucial role in regulating insulin secretion from the pancreas. By modulating these channels, the compound could be used to develop new treatments for diabetes, particularly in enhancing insulin release in response to blood glucose levels.

Analytical Chemistry

In the field of analytical chemistry, this compound could serve as a standard or reagent in chromatographic analysis and mass spectrometry . Its unique structure may allow for the selective detection of specific substances when used in conjunction with advanced analytical techniques.

Biopharma Production

The compound’s properties may be harnessed in biopharmaceutical production processes . It could potentially act as an intermediate or catalyst in the synthesis of more complex molecules, thereby streamlining the manufacturing of pharmaceuticals.

Controlled Environment Solutions

Given its chemical stability, 1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone might find applications in controlled environment solutions . It could be used in the formulation of substances required to maintain specific environmental conditions in laboratories and cleanrooms.

Advanced Battery Science

The electrochemical properties of this compound could be explored for use in advanced battery science . It may contribute to the development of new electrolytes or as a component in the cathode/anode material, enhancing battery efficiency and longevity.

Proteomics Research

This compound is available for proteomics research, where it could be used in the study of proteins, particularly in understanding their functions and structures . It may be involved in the preparation of samples or as a part of the detection system in proteomic analysis.

Safety and Environmental Impact Studies

The safety profile and environmental impact of 1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)ethanone are also areas of application . Research in this field could lead to the development of guidelines for safe handling and disposal, as well as assessment of its ecological effects.

Chemical Education

Lastly, the compound can be used in chemical education as a case study to illustrate various concepts in organic chemistry, such as naming conventions, structural analysis, and functional group chemistry .

properties

IUPAC Name

1-(2-ethyl-4-hydroxy-1,1-dioxo-1λ6,2-benzothiazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-3-13-11(8(2)14)12(15)9-6-4-5-7-10(9)18(13,16)17/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHMRKQEBZKXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589660
Record name 3-Acetyl-2-ethyl-4-hydroxy-1lambda~6~,2-benzothiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919751-89-6
Record name 3-Acetyl-2-ethyl-4-hydroxy-1lambda~6~,2-benzothiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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